molecular formula C13H20Cl2N2 B1668350 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 33162-17-3

2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Cat. No.: B1668350
CAS No.: 33162-17-3
M. Wt: 275.21 g/mol
InChI Key: XWLFAMANDIWUKH-UHFFFAOYSA-N
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Description

2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 It is a derivative of the indole structure, which is a common motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various cellular pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride include:

Uniqueness

What sets this compound apart is its specific structural features and the unique biological activities it may exhibit.

Properties

IUPAC Name

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLFAMANDIWUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17411-19-7 (Parent)
Record name Carbidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33162-17-3
Record name Carbidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 2
Reactant of Route 2
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 3
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 4
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 5
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 6
Reactant of Route 6
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Carbidine?

A1: Carbidine interacts with both dopamine and serotonin receptors in the brain. Research suggests it exhibits a higher affinity for serotonin (S2) receptors, particularly in the frontal cortex, compared to dopamine (D2) receptors in the striatum [, ]. This is in contrast to typical neuroleptics like haloperidol, which primarily target D2 receptors.

Q2: How does Carbidine's interaction with these receptors translate to its observed effects?

A2: By interacting with serotonin receptors, Carbidine potentially contributes to its atypical neuroleptic profile. Studies have shown that prolonged Carbidine administration, unlike haloperidol, leads to a downregulation of S2 receptors in the frontal cortex [, ]. This downregulation might be linked to its reported antidepressant-like properties [, ].

Q3: Does Carbidine influence dopamine synthesis or release?

A3: Yes, research suggests that Carbidine can influence dopamine-related processes. Studies demonstrate that it can increase dopamine turnover in various brain regions, including the frontal cortex, striatum, and hypothalamus []. Furthermore, Carbidine was found to decrease dopamine's inhibitory effect on tyrosine hydroxylase activity, suggesting a potential influence on dopamine synthesis [].

Q4: Does Carbidine affect noradrenaline levels?

A4: Yes, Carbidine has been shown to influence noradrenaline levels. Studies indicate that it can release noradrenaline from nerve endings in a calcium-dependent manner [, ]. Additionally, it can deplete noradrenaline stores in sympathetic nerve fibers without affecting the uptake of exogenous noradrenaline [, ].

Q5: Carbidine has been proposed to have antidepressant-like properties. What evidence supports this claim?

A5: While Carbidine is primarily known as an atypical neuroleptic, several findings point towards potential antidepressant-like effects. Its ability to downregulate S2 receptors in the frontal cortex, a mechanism often associated with antidepressant action, is one such indicator [, ]. Furthermore, studies using the forced swim test, a behavioral model for assessing antidepressant activity, have shown that Carbidine can reduce immobility time, suggesting an antidepressant-like effect [].

Q6: What is the molecular formula and weight of Carbidine?

A6: The molecular formula of Carbidine is C16H20N2 • 2HCl, and its molecular weight is 313.27 g/mol.

Q7: How does the structure of Carbidine relate to its activity?

A7: Carbidine is a pyridoindole derivative. The spatial orientation of its substituents, particularly at the 2, 5, and 8 positions, significantly influences its central nervous system activity []. For instance, the trans-isomer of Carbidine was found to be more potent than the cis-isomer in enhancing dopamine biosynthesis and influencing dopaminergic neurotransmission, suggesting a crucial role of stereochemistry in its antipsychotic effects [].

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Carbidine?

A8: While detailed ADME data for Carbidine is limited in the provided research, a study on Stobadin, a stereoisomer, revealed information about its pharmacokinetic profile in rats []. Following intravenous administration, Stobadin exhibited a biexponential plasma concentration profile, indicating a two-compartment pharmacokinetic model. Its terminal elimination half-life was estimated to be 85.6 minutes, with a distribution volume at steady state of 4.78 L/kg and a total body clearance of 105.3 mL/min/kg. Additionally, the study reported a 19.7% systemic availability after oral administration of Stobadin dihydrochloride solution and a brain uptake index of 78.2%.

Q9: How is Carbidine distributed in the body?

A9: Autoradiography studies in rats showed that Stobadin, a Carbidine stereoisomer, exhibits a heterogeneous tissue distribution pattern []. It demonstrates a high affinity for lung tissue and kidneys, with an even distribution within the renal cortex and medulla.

Q10: What is the excretion profile of Carbidine?

A10: Excretion data for Stobadin revealed that within 72 hours post-intravenous administration, 64.6% of the administered dose was excreted in urine and 11.0% in feces []. Following oral administration, urinary excretion accounted for 62.0% and fecal excretion for 21.9% of the dose.

Q11: Has Carbidine been tested in any in vitro models?

A11: Yes, Carbidine's effects have been studied in various in vitro models, including isolated tissue preparations and synaptosomes. For instance, its influence on adrenergic neurotransmission was investigated using isolated rat vas deferens, where it exhibited an adrenomimetic effect attributed to noradrenaline release [, ]. Additionally, its impact on neurotransmitter release and uptake was examined using synaptosomes from rat brains [, , , , ].

Q12: What about in vivo studies? What animal models have been used to investigate Carbidine's effects?

A12: Carbidine's effects have been extensively studied in vivo using rodent models. Rats and mice have been used to investigate its influence on various parameters, including:

  • Dopamine and serotonin receptor sensitivity: Chronic administration of Carbidine in rats revealed alterations in dopamine and serotonin receptor sensitivity [, ].
  • Monoamine levels in brain structures: Carbidine administration in rats demonstrated region-specific changes in dopamine, noradrenaline, and serotonin turnover [].
  • Ethanol oxidation: Chronic alcoholic intoxication models in rats revealed Carbidine's effects on ethanol metabolism [, ].
  • Conditioned defense reflexes: Studies in rats and rabbits explored Carbidine's impact on conditioned reflexes, suggesting a depressive effect on the mesencephalic reticular formation [, , , ].

Q13: Are there any known adverse effects associated with Carbidine?

A13: One study on rats reported potential regressive changes in the gonadal generative elements when Carbidine was administered alongside continued ethanol consumption [, ]. This finding highlights the need for further research to understand Carbidine's potential impact on reproductive health, particularly in the context of chronic alcohol exposure.

Q14: What analytical techniques were employed in the Carbidine research?

A14: The research papers utilized a variety of techniques to investigate Carbidine's effects and pharmacokinetics, including:

  • Spectrofluorimetry: Employed to determine noradrenaline content in tissues and synaptosomes [, , , , , ].
  • Radioligand binding assays: Used to assess Carbidine's affinity for dopamine and serotonin receptors [, , ].
  • Electron microscopy: Employed in conjunction with cytochemical techniques to study the influence of Carbidine on adrenergic neurotransmitter storage in synaptic vesicles [, ].
  • Autoradiography: Utilized to visualize the distribution of radiolabeled Stobadin, a Carbidine stereoisomer, in rat tissues [].

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